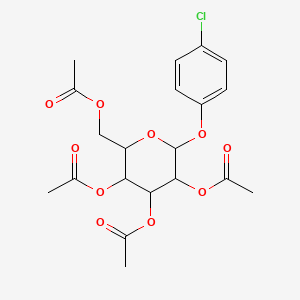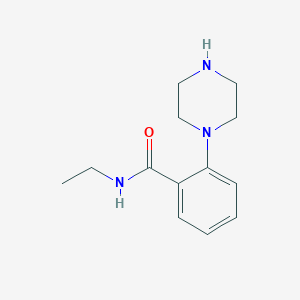
2',3,5-Trifluorobiphenyl-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’,3,5-Trifluorobiphenyl-2-amine is a chemical compound with the molecular formula C12H8F3N and a molecular weight of 223.19 g/mol . It is a derivative of biphenyl, where three fluorine atoms are substituted at the 2’, 3, and 5 positions, and an amine group is attached at the 2 position of the biphenyl structure . This compound is used as an intermediate in organic synthesis and pharmaceutical research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2’,3,5-Trifluorobiphenyl-2-amine can be synthesized through various synthetic routes. One common method involves the reaction of 2’,3,5-trifluorobiphenyl with an amine source under specific conditions . The reaction typically requires a catalyst and may involve heating to facilitate the formation of the amine group at the desired position .
Industrial Production Methods
In industrial settings, the production of 2’,3,5-Trifluorobiphenyl-2-amine often involves large-scale reactions using optimized conditions to maximize yield and purity . The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
2’,3,5-Trifluorobiphenyl-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or hydroxyl derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to amines.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include various substituted biphenyl derivatives, such as nitro, hydroxyl, and other functionalized biphenyl compounds .
Applications De Recherche Scientifique
2’,3,5-Trifluorobiphenyl-2-amine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2’,3,5-Trifluorobiphenyl-2-amine involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes or receptors, influencing their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the structure of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2’,3,5-Trifluorobiphenyl-2-amine include other fluorinated biphenyl derivatives, such as 3’,4’,5’-trifluorobiphenyl-2-amine and 2-(3,4,5-trifluorophenyl)aniline .
Uniqueness
2’,3,5-Trifluorobiphenyl-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties . The presence of fluorine atoms at the 2’, 3, and 5 positions enhances its stability and reactivity compared to other biphenyl derivatives .
Propriétés
Formule moléculaire |
C12H8F3N |
|---|---|
Poids moléculaire |
223.19 g/mol |
Nom IUPAC |
2,4-difluoro-6-(2-fluorophenyl)aniline |
InChI |
InChI=1S/C12H8F3N/c13-7-5-9(12(16)11(15)6-7)8-3-1-2-4-10(8)14/h1-6H,16H2 |
Clé InChI |
JSYCCDKTSQQCMR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=C(C(=CC(=C2)F)F)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(6-chloropurin-9-yl)-N-ethyl-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carboxamide](/img/structure/B12064571.png)
![Hexanoic acid, 6-[2-(phenylmethoxy)phenoxy]-](/img/structure/B12064576.png)

![2-[[1-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]pentanedioic acid](/img/structure/B12064583.png)
![2,6-Diaminohexanoic acid;2-[4-(2-methylpropyl)phenyl]propanoic acid;hydrate](/img/structure/B12064587.png)


![2-(3-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B12064594.png)




![[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B12064630.png)

